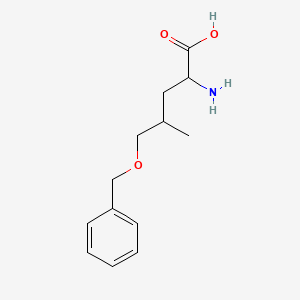
2-Amino-5-(benzyloxy)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-amino-5-(benciloxi)-4-metilpentanoico es un compuesto orgánico con una estructura compleja que incluye un grupo amino, un grupo benciloxi y un grupo metilo unido a un esqueleto de ácido pentanoico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-amino-5-(benciloxi)-4-metilpentanoico se puede lograr a través de varias rutas sintéticas. Un método común implica la protección del grupo amino seguido de la introducción del grupo benciloxi mediante una reacción de sustitución nucleófila. El paso final implica la desprotección del grupo amino para producir el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto normalmente incluye el uso de reactores automatizados y sistemas de flujo continuo para mantener condiciones de reacción constantes y minimizar las impurezas.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-amino-5-(benciloxi)-4-metilpentanoico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo benciloxi se puede oxidar para formar un derivado del ácido benzoico.
Reducción: El grupo amino se puede reducir para formar un derivado de amina.
Sustitución: El grupo benciloxi se puede sustituir por otros nucleófilos para formar diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como los alcóxidos y las aminas se pueden usar en condiciones básicas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados del ácido benzoico, derivados de aminas y varios compuestos sustituidos, dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 2-amino-5-(benciloxi)-4-metilpentanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible papel en las vías bioquímicas y las interacciones con las enzimas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-amino-5-(benciloxi)-4-metilpentanoico implica su interacción con dianas moleculares y vías específicas. El grupo amino puede formar enlaces de hidrógeno con enzimas y receptores, mientras que el grupo benciloxi puede interactuar con bolsillos hidrofóbicos en las proteínas. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-amino-5-metilbenzoico: Estructura similar pero carece del grupo benciloxi.
Ácido 4-metilpentanoico: Esqueleto similar pero carece de los grupos amino y benciloxi.
Ácido benciloxiacético: Contiene el grupo benciloxi pero tiene un esqueleto diferente.
Singularidad
El ácido 2-amino-5-(benciloxi)-4-metilpentanoico es único debido a la presencia tanto del grupo amino como del grupo benciloxi en un esqueleto de ácido pentanoico
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
2-amino-4-methyl-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-10(7-12(14)13(15)16)8-17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3,(H,15,16) |
Clave InChI |
VVXODUGDJIQSTF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C(=O)O)N)COCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


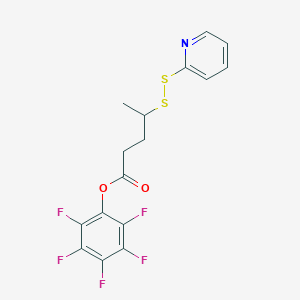

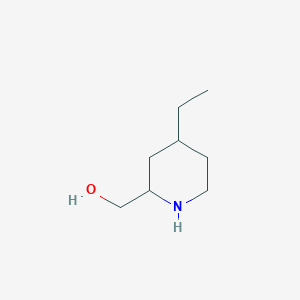
![1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one](/img/structure/B12308389.png)
![Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12308401.png)
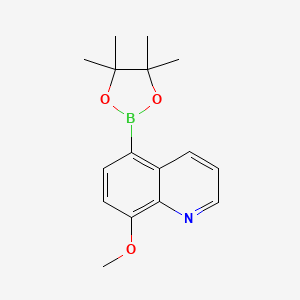
![6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12308421.png)
![rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12308429.png)


![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)
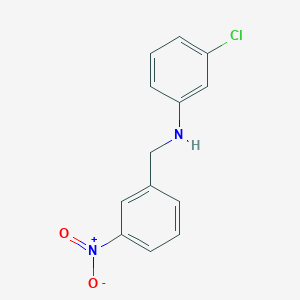

![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)
